

Physicochemical properties of 5-Pyrrolidinomethyluridine nucleoside.

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Compound of Interest

Compound Name: 5-Pyrrolidinomethyluridine

Cat. No.: B15219009

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5-Pyrrolidinomethyluridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological significance of the nucleoside analogue, **5-Pyrrolidinomethyluridine**. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

Quantitative physicochemical data for **5-Pyrrolidinomethyluridine** is largely based on computational predictions due to the limited availability of experimental data in public literature. The following tables summarize key predicted properties.

Table 1: Predicted Physicochemical Properties of **5-Pyrrolidinomethyluridine**

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₁ N ₃ O ₆	ChemDraw
Molecular Weight	327.34 g/mol	ChemDraw
Predicted LogP	-1.5	Molinspiration
Predicted Water Solubility	1.5 M	Molinspiration
Predicted Polar Surface Area (TPSA)	124.8 Å ²	Molinspiration
Hydrogen Bond Donors	4	Molinspiration
Hydrogen Bond Acceptors	8	Molinspiration
Rotatable Bonds	4	Molinspiration
Lipinski's Rule of 5 Violations	0	Molinspiration

Table 2: Predicted Spectroscopic Data for **5-Pyrrolidinomethyluridine**

Spectrum Type	Predicted Peaks/Fragments	Source
¹ H NMR (Predicted)	δ (ppm): ~7.8 (s, 1H, H-6), ~5.8 (d, 1H, H-1'), ~4.2-4.0 (m, 3H, H-2', H-3', H-4'), ~3.7 (m, 2H, H-5'), ~3.5 (s, 2H, -CH ₂ -N), ~2.6 (t, 4H, pyrrolidine CH ₂ -N), ~1.8 (m, 4H, pyrrolidine CH ₂)	ChemDraw NMR Prediction
¹³ C NMR (Predicted)	δ (ppm): ~164 (C=O, C-4), ~151 (C=O, C-2), ~140 (C-6), ~111 (C-5), ~90 (C-1'), ~84 (C-4'), ~74 (C-2'), ~70 (C-3'), ~61 (C-5'), ~54 (pyrrolidine CH ₂ -N), ~49 (-CH ₂ -N), ~24 (pyrrolidine CH ₂)	ChemDraw NMR Prediction
Mass Spectrometry (EI, Predicted)	Major Fragments (m/z): 327 (M ⁺), 256 ([M-pyrrolidine] ⁺), 244 ([M-ribose] ⁺), 183 ([uracil-CH ₂ -pyrrolidine] ⁺), 112 ([uracil+H] ⁺), 84 ([pyrrolidine+H] ⁺), 71 ([pyrrolidine] ⁺)	In-silico Fragmentation

Experimental Protocols

Synthesis of 5-Pyrrolidinomethyluridine via Mannich Reaction

The most plausible synthetic route for **5-Pyrrolidinomethyluridine** is the Mannich reaction, a three-component condensation of uridine, formaldehyde, and pyrrolidine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Materials:

- Uridine

- Formaldehyde (37% aqueous solution)
- Pyrrolidine
- Ethanol
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Silica gel for column chromatography
- Ethyl acetate
- Methanol

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve uridine in a minimal amount of ethanol.
- **Addition of Reagents:** To this solution, add an equimolar amount of pyrrolidine followed by a slight excess of aqueous formaldehyde.
- **Reaction Conditions:** The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with dilute HCl.
- **Purification:** The aqueous solution is washed with a non-polar solvent like ethyl acetate to remove any unreacted starting materials. The aqueous layer is then basified with a dilute NaOH solution and extracted with a suitable organic solvent (e.g., a mixture of chloroform and methanol). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
- **Final Purification:** The crude product is purified by column chromatography on silica gel using a gradient of methanol in ethyl acetate as the eluent to afford pure **5-Pyrrolidinomethyluridine**.

Diagram of the Mannich Reaction Workflow:



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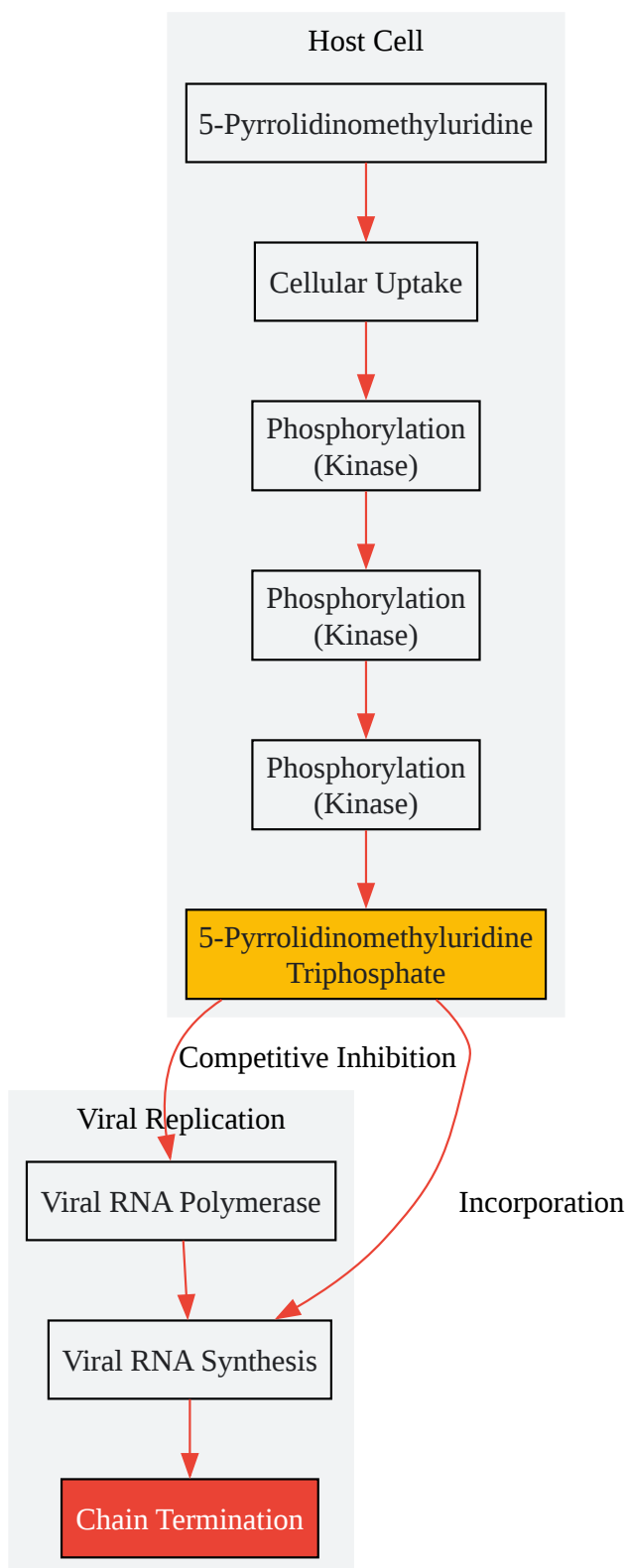
Synthetic workflow for **5-Pyrrolidinomethyluridine**.

Biological Activity and Signaling Pathways

Derivatives of 5-substituted uridines have demonstrated potential as both antiviral and anticancer agents.[6][7][8][9][10][11] The primary mechanism of action is believed to be the inhibition of DNA or RNA synthesis.

As a nucleoside analog, **5-Pyrrolidinomethyluridine** is likely transported into the cell where it undergoes phosphorylation by cellular kinases to its triphosphate form. This triphosphate analog can then act as a competitive inhibitor or a chain terminator for viral or cellular DNA/RNA polymerases, thereby disrupting the replication process.

Proposed Mechanism of Action - Inhibition of Viral RNA Polymerase:



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Proposed antiviral mechanism of **5-Pyrrolidinomethyluridine**.

This proposed pathway highlights the intracellular activation of the compound and its subsequent interference with viral replication machinery. This mechanism is a common feature among many nucleoside analog drugs currently in clinical use.[5][12] Further experimental validation is required to confirm this specific pathway for **5-Pyrrolidinomethyluridine**.

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